

A Technical Guide to 4-Nitrophthalic Acid: History, Synthesis, and Experimental Protocols

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Compound of Interest

Compound Name: *4-Nitrophthalic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophthalic acid (4-NPA), a key intermediate in organic synthesis, holds significant importance in the production of pharmaceuticals, dyes, and advanced polymers.^{[1][2]} Its utility is notably highlighted in the synthesis of Apremilast, a drug for treating inflammatory conditions.^[3] This document provides an in-depth exploration of the discovery and history of **4-nitrophthalic acid**, detailed experimental protocols for its synthesis, and a compilation of its physicochemical properties. The evolution of its preparative methods, from early nitration of phthalic anhydride to more refined procedures, is discussed, offering valuable insights for researchers in process development and chemical synthesis.

Discovery and Historical Evolution of Synthesis

The history of **4-nitrophthalic acid** is intrinsically linked to the broader study of nitrated aromatic compounds. Early methods centered on the direct nitration of phthalic acid or its anhydride. A seminal work in this area was conducted by Miller in 1881, who investigated the nitration of phthalic acid.^{[4][5]} This reaction invariably produces a mixture of 3-nitrophthalic acid and **4-nitrophthalic acid**, necessitating laborious separation procedures.^{[4][6]}

In 1901, Marston Taylor Bogert and Leopold Boroschek of Columbia University published further studies on mononitroortho-phthalic acids.^{[4][7][8]} Their work also involved the direct

nitration of phthalic acid or its anhydride, yielding the isomeric mixture and highlighting the challenges in obtaining the pure 4-nitro isomer in high yield.[6][7]

A significant advancement came in 1931 when Levy and Stephen developed a method involving the direct nitration of phthalimide.[4][9][10] This procedure offered a more controlled route to 4-nitrophthalimide, which could then be hydrolyzed to yield **4-nitrophthalic acid**.[3][4][10] This two-step process, starting from phthalimide, became a more convenient and widely adopted method for preparing pure **4-nitrophthalic acid**, as documented in the peer-reviewed publication *Organic Syntheses*.[4]

Later innovations included processes for recovering **4-nitrophthalic acid** from the mother liquor of 3-nitrophthalic acid production, improving the overall efficiency and resource utilization of the nitration process.[11] More contemporary methods have explored alternative starting materials, such as the hydrolysis of 4-nitrophthalonitrile, often employing green chemistry principles like the use of reusable ionic liquids to achieve high yields.[12]

Physicochemical and Spectroscopic Data

Accurate characterization of **4-nitrophthalic acid** is crucial for its application in research and drug development. The following tables summarize its key physical and chemical properties.

Table 1: Physicochemical Properties of **4-Nitrophthalic Acid**

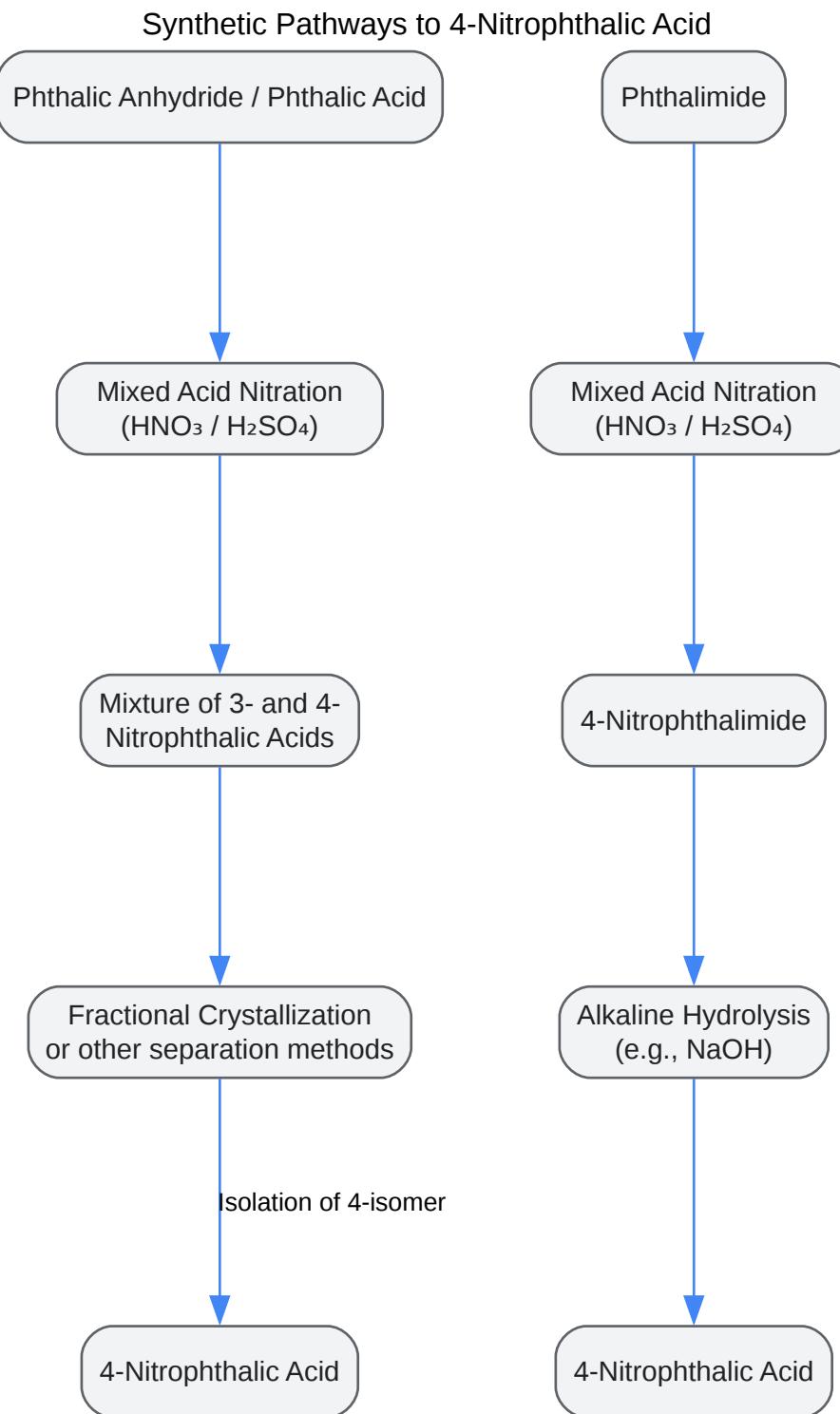
| Property | Value | Source(s) |
|-------------------|-----------------------------------------------|----------------------------------------------------------------|
| CAS Number | 610-27-5 | [1] |
| Molecular Formula | C ₈ H ₅ NO ₆ | [13] |
| Molecular Weight | 211.13 g/mol | [13] [14] |
| Appearance | Light yellow to beige crystalline powder | [14] [15] [16] |
| Melting Point | 163-167 °C | [17] |
| Boiling Point | 459.5 °C at 760 mmHg | |
| Flash Point | 207.6 °C | [14] |
| Solubility | Sparingly soluble in water | [1] |
| Purity (Typical) | ≥97-99% | [14] [17] |
| Common Impurity | 3-nitrophthalic acid (5-8%) | |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |
|------------|----------------------------------------------------------------------------|-------------------------------------------|
| IUPAC Name | 4-nitrobenzene-1,2-dicarboxylic acid | [17] [18] |
| InChI | 1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | [19] |
| InChIKey | SLBQXWXKPNIVSQ-UHFFFAOYSA-N | [19] |
| SMILES | OC(=O)c1ccc(cc1C(=O)O)--INVALID-LINK--=O | |

Synthetic Pathways and Experimental Workflows

The synthesis of **4-nitrophthalic acid** can be achieved through several routes. The most historically significant pathways are illustrated below.

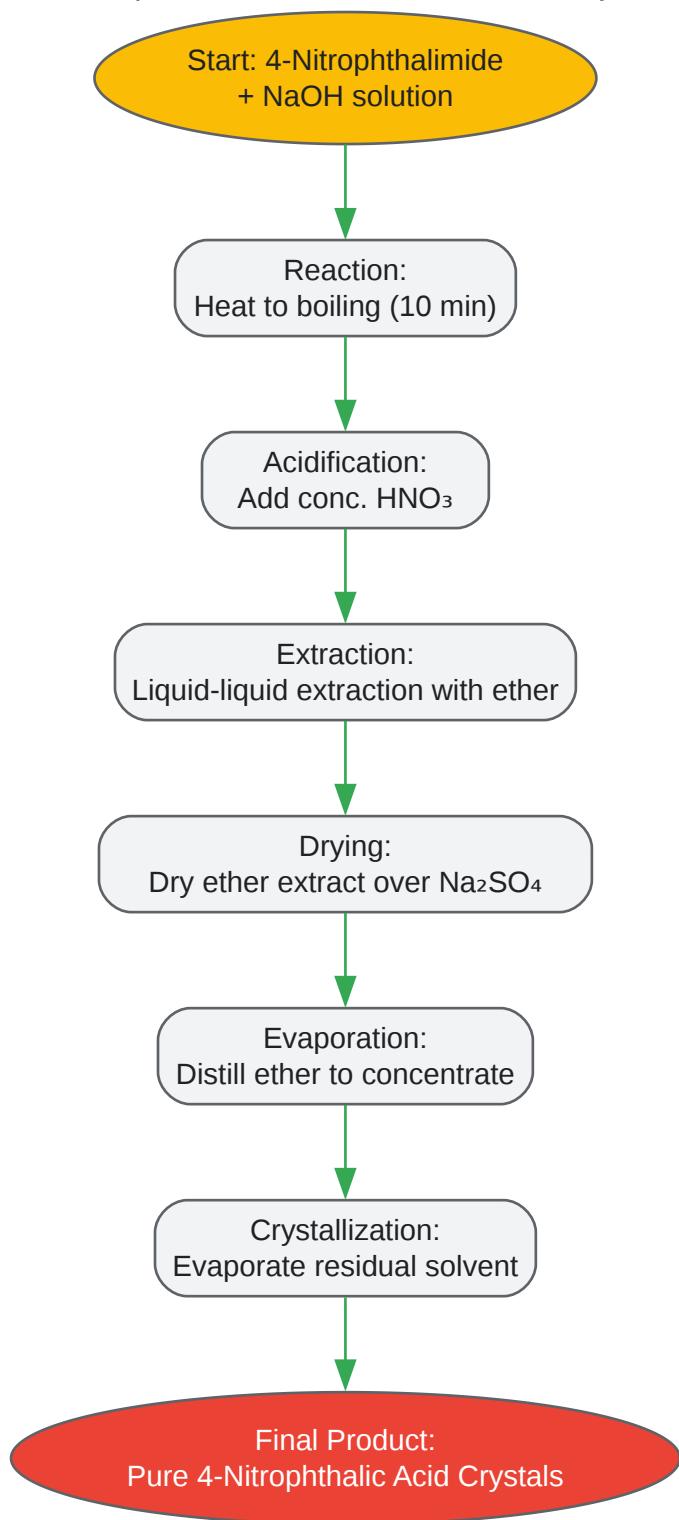


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Caption: Key synthetic routes to **4-nitrophthalic acid**.

The general experimental workflow for the synthesis and purification of **4-nitrophthalic acid**, particularly via the hydrolysis of 4-nitrophthalimide, involves several key unit operations.

General Experimental Workflow for 4-NPA Synthesis

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Caption: Workflow for 4-NPA synthesis via imide hydrolysis.

Detailed Experimental Protocols

The following protocols are adapted from established and reliable sources, primarily Organic Syntheses, providing a practical guide for laboratory preparation.

Protocol 1: Preparation of 4-Nitrophthalimide by Nitration of Phthalimide

This procedure is a modification of the method by Levy and Stephen.[3]

Materials:

- Phthalimide: 200 g (1.36 moles)
- Fuming Nitric Acid (sp. gr. 1.50): 240 cc (5.7 moles)
- Concentrated Sulfuric Acid (sp. gr. 1.84): 1.4 L
- Cracked Ice: ~5 kg
- 95% Ethyl Alcohol

Procedure:

- In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath.
- Slowly add 240 cc of fuming nitric acid to the sulfuric acid, keeping the temperature of the mixed acids below 12°C.
- Once the acid mixture is cooled, add 200 g of phthalimide with stirring, ensuring the temperature of the nitrating mixture is maintained between 10°C and 15°C.
- Allow the reaction mixture to warm to room temperature as the ice in the bath melts and let it stand overnight.
- Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this mixture must not exceed 20°C.

- Filter the crude nitration product through cloth on a Büchner funnel under suction and press the cake as dry as possible.
- Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.
- After air-drying, the crude product (165–174 g, 63–66% yield) melts at 185–190°C.
- Purify the material by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This yields 136–140 g (52–53% of theoretical) of pure 4-nitrophthalimide with a melting point of 198°C.[1]

Protocol 2: Preparation of 4-Nitrophthalic Acid by Hydrolysis of 4-Nitrophthalimide

This procedure was submitted by Huntress, Shloss, and Ehrlich to *Organic Syntheses*.[4]

Materials:

- 4-Nitrophthalimide: 80 g (0.416 mole)
- Sodium Hydroxide (NaOH): 26.6 g (0.66 mole)
- Water: 240 cc
- Concentrated Nitric Acid (sp. gr. 1.42): ~70 cc
- Alcohol-free Ether
- Anhydrous Sodium Sulfate

Procedure:

- Prepare a solution of 26.6 g of sodium hydroxide in 240 cc of water. Add 80 g of 4-nitrophthalimide to this solution.
- Heat the mixture rapidly to boiling and maintain a gentle boil for ten minutes.

- Make the solution barely acidic to litmus paper using concentrated nitric acid. After reaching the neutral point, add an additional 70 cc of concentrated nitric acid.[4]
- Boil the solution again for three minutes, then cool it to below room temperature.
- Transfer the solution to a 1-L separatory funnel and extract with two 300-cc portions of alcohol-free ether. Ensure thorough mixing during extraction.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate. Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.
- The resulting practically white crystals of **4-nitrophthalic acid** melt at 163–164°C. The yield is 85–87 g (96–99% of the theoretical amount).[4]

Table 3: Summary of Quantitative Data for Synthesis Protocols

| Parameter | Protocol 1 (Nitration) | Protocol 2 (Hydrolysis) |
|----------------------|-----------------------------------------------------------|---------------------------------------|
| Starting Material | Phthalimide | 4-Nitrophthalimide |
| Key Reagents | HNO ₃ (fuming), H ₂ SO ₄ | NaOH, HNO ₃ (conc.), Ether |
| Reaction Temperature | 10-15°C | Boiling (100°C) |
| Product | 4-Nitrophthalimide | 4-Nitrophthalic Acid |
| Yield (Crude) | 63-66% | - |
| Yield (Purified) | 52-53% | 96-99% |
| Melting Point | 198°C | 163-164°C |

Conclusion

4-Nitrophthalic acid has a rich history rooted in the foundational studies of aromatic chemistry. The evolution of its synthesis from challenging separations of nitrated isomers to the more controlled and high-yielding hydrolysis of 4-nitrophthalimide demonstrates significant progress in synthetic methodology. The protocols and data presented in this guide offer a

comprehensive resource for chemists and pharmaceutical scientists, providing the necessary historical context and practical details for the laboratory preparation and characterization of this vital chemical intermediate. Understanding these established methods is essential for further innovation in the synthesis of complex molecules and active pharmaceutical ingredients.

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